molecular formula C14H13BrN2O2 B5484354 N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea

N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea

Cat. No. B5484354
M. Wt: 321.17 g/mol
InChI Key: XBNGHBSGKPMKTD-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea, also known as BPU, is a chemical compound that has been studied for its potential use in cancer therapy. BPU belongs to the class of compounds known as ureas, which have been shown to have anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it is believed that N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea targets multiple signaling pathways involved in cancer cell growth and survival. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea also induces the production of reactive oxygen species, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been shown to have minimal toxicity in normal cells, while having potent anti-cancer effects in cancer cells. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has also been shown to inhibit the growth of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is its potent anti-cancer effects in various cancer cell lines. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has also been found to have minimal toxicity in normal cells. However, one limitation of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to further investigate its mechanism of action, which would allow for the optimization of its therapeutic potential. Finally, the efficacy of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea in combination with other anti-cancer agents should be explored, as combination therapy has been shown to be more effective than single-agent therapy in cancer treatment.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-bromoaniline and 3-methoxyaniline with urea in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained in high yield. The chemical structure of N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea is confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-cancer properties in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. N-(2-bromophenyl)-N'-(3-methoxyphenyl)urea has also been shown to inhibit the growth of cancer cells in animal models.

properties

IUPAC Name

1-(2-bromophenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-19-11-6-4-5-10(9-11)16-14(18)17-13-8-3-2-7-12(13)15/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGHBSGKPMKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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